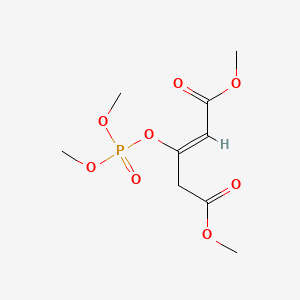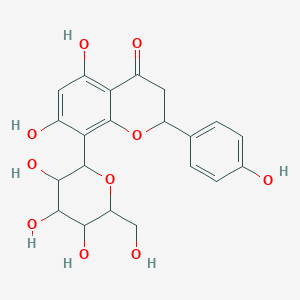![molecular formula C40H36O11 B12324054 6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multicaulisin is a natural product derived from the roots of Morus multicaulis, a species of mulberry. It is a Diels-Alder type adduct known for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) isolates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Multicaulisin is typically extracted from the roots of Morus multicaulis. The extraction process involves culturing and fermenting the bacterial strains of Multicaulis in a suitable medium. The compound is then isolated and purified using techniques such as solvent extraction and chromatography .
Industrial Production Methods
Industrial production of Multicaulisin follows a similar extraction and purification process. Large-scale fermentation is conducted to cultivate the bacterial strains, followed by solvent extraction and chromatographic purification to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Multicaulisin undergoes various chemical reactions, including:
Oxidation: Multicaulisin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Multicaulisin.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of Multicaulisin.
Aplicaciones Científicas De Investigación
Multicaulisin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Multicaulisin’s antibacterial properties make it a valuable tool for studying bacterial infections, particularly MRSA.
Medicine: The compound is being investigated for its potential use in developing new antibacterial drugs.
Industry: Multicaulisin can be used in the formulation of antibacterial agents for various applications.
Mecanismo De Acción
Multicaulisin exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with bacterial protein synthesis, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Sanggenon G: Another Diels-Alder adduct from Morus alba with potent anti-MRSA activity.
Albanin G: A flavonoid derivative from Morus alba with similar antibacterial properties.
Uniqueness of Multicaulisin
Multicaulisin stands out due to its unique chemical structure and potent antibacterial activity. Its ability to synergize with conventional antibacterial agents, particularly aminoglycosides, enhances its effectiveness against MRSA .
Propiedades
Fórmula molecular |
C40H36O11 |
|---|---|
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
6-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3 |
Clave InChI |
IRBDNXPVYAEOSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)
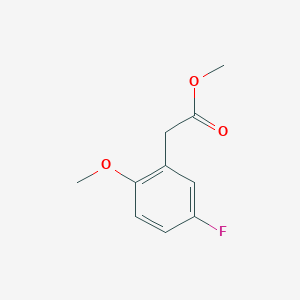
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
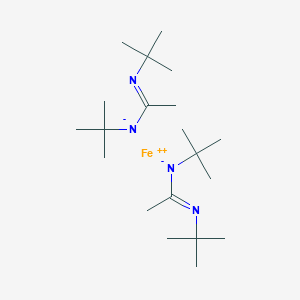
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
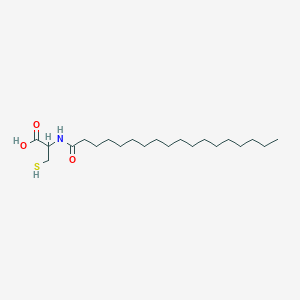
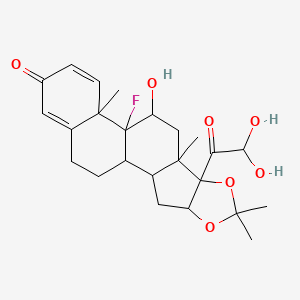
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
